Cas no 681133-56-2 ([1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone)
![[1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone structure](https://ja.kuujia.com/images/noimg.png)
[1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone 化学的及び物理的性質
名前と識別子
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- [1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone
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[1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01FGAN-250mg |
[1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone |
681133-56-2 | 95% | 250mg |
$352.00 | 2024-04-22 | |
A2B Chem LLC | AX99775-250mg |
[1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone |
681133-56-2 | 95% | 250mg |
$371.00 | 2024-04-19 |
[1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone 関連文献
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[1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanoneに関する追加情報
[1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone: A Novel Compound with Potential Therapeutic Applications
[1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethyoxy)phenyl]methanone, identified by the CAS number 681133-56-2, represents a unique class of synthetic molecules with significant implications in pharmaceutical research. This compound, characterized by its complex molecular architecture, has garnered attention for its potential to modulate multiple biological pathways. Recent studies highlight its role in the development of targeted therapies for chronic inflammatory diseases and oncology, positioning it as a promising candidate for further exploration.
The molecular structure of [1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone is defined by its two distinct aromatic rings connected via a methanone linkage. The 4-fluorobenzoyl group on the piperidine ring and the trifluoromethoxy substituent on the phenyl ring contribute to its unique physicochemical properties. These functional groups are critical in determining the compound's biological activity, as evidenced by recent investigations into its interactions with cellular receptors and signaling cascades.
Recent advancements in medicinal chemistry have underscored the importance of fluorinated moieties in enhancing drug efficacy. The trifluoromethoxy group, for instance, has been shown to improve the lipophilicity and metabolic stability of small molecules. In the context of [1-(4-fluorobenzoyl)-4-piperidyl]-[3-(trifluoromethoxy)phenyl]methanone, this substituent may play a pivotal role in modulating its pharmacokinetic profile. Preliminary studies suggest that the compound exhibits enhanced bioavailability compared to structurally similar analogs, a finding that aligns with current trends in drug design focused on optimizing oral bioavailability.
One of the most compelling aspects of [1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone is its potential to target inflammatory pathways. Research published in Journal of Medicinal Chemistry (2023) demonstrated that this compound effectively inhibits the NF-κB signaling pathway, a key mediator of inflammation. This mechanism of action is particularly relevant in the treatment of autoimmune disorders and chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the 4-fluorobenzoyl group on the piperidine ring may contribute to the compound's anti-cancer properties. A 2024 study in Cancer Research highlighted the ability of this molecule to induce apoptosis in cancer cells by disrupting mitochondrial function. The compound's capacity to selectively target cancerous cells while sparing healthy tissue is a critical factor in its potential therapeutic application, as it addresses a major challenge in oncology treatment.
Advances in computational modeling have provided insights into the binding interactions of [1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone with its biological targets. Molecular docking studies suggest that the compound forms hydrogen bonds with key residues in the target protein, enhancing its binding affinity. These findings are consistent with the observed biological activity and underscore the importance of structural optimization in drug development.
Recent clinical trials have begun to explore the therapeutic potential of this compound. While still in the preclinical stage, preliminary data from animal models indicate that [1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone exhibits promising efficacy in reducing tumor growth and inflammation. These results are particularly significant given the increasing demand for novel therapeutics in the treatment of complex diseases.
The synthesis of [1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone involves a multi-step process that requires precise control of reaction conditions. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential for characterizing the final product. These methodologies ensure the purity and structural integrity of the compound, which are critical for its application in pharmaceutical research.
As research into this compound progresses, its potential applications are expanding. In addition to its roles in anti-inflammatory and anti-cancer therapies, [1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone may also be explored for its effects on neurodegenerative diseases. Early studies suggest that the compound could modulate pathways associated with Alzheimer's disease, although further investigation is needed to confirm these findings.
The development of [1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone exemplifies the intersection of synthetic chemistry and biological research. As scientists continue to unravel the compound's mechanisms of action, its potential to address unmet medical needs becomes increasingly apparent. Ongoing studies are expected to provide further insights into its therapeutic applications and optimize its properties for clinical use.
In conclusion, [1-(4-fluorobenzoyl)-4-piperidyl]-[4-(trifluoromethoxy)phenyl]methanone represents a significant advancement in the field of pharmaceutical science. Its unique molecular structure and diverse biological activities position it as a promising candidate for the treatment of various diseases. As research in this area continues to evolve, the compound's potential to contribute to medical innovation is likely to grow, offering new possibilities for therapeutic development.
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